molecular formula C18H20N2O B2484526 2,2-Diphenyl-1-(piperazin-1-yl)ethanone CAS No. 67199-13-7

2,2-Diphenyl-1-(piperazin-1-yl)ethanone

Cat. No.: B2484526
CAS No.: 67199-13-7
M. Wt: 280.371
InChI Key: YNQIPBVPYORMPP-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-(piperazin-1-yl)ethanone is a chemical compound that features a piperazine ring attached to a diphenyl ethanone structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperazine and diphenyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone typically involves the reaction of diphenylacetonitrile with piperazine under specific conditions. One common method includes:

    Starting Materials: Diphenylacetonitrile and piperazine.

    Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours.

    Catalysts: In some cases, a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of diphenylacetic acid or benzophenone derivatives.

    Reduction: Formation of diphenylmethanol derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

2,2-Diphenyl-1-(piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-1-(4-methyl-1-piperazinyl)ethanone
  • 2,2-Diphenyl-1-(4-chlorophenyl)piperazin-1-yl)ethanone
  • 2,2-Diphenyl-1-(4-(2-pyridinyl)-1-piperazinyl)ethanone

Uniqueness

2,2-Diphenyl-1-(piperazin-1-yl)ethanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2-diphenyl-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQIPBVPYORMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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